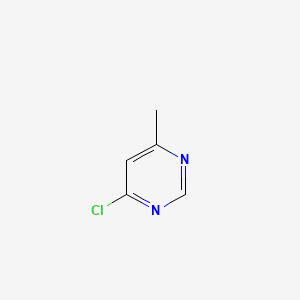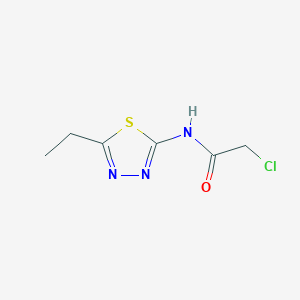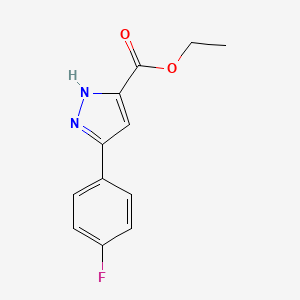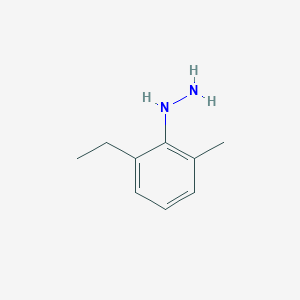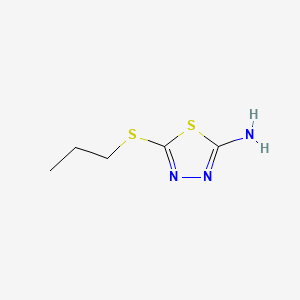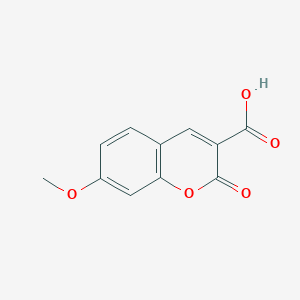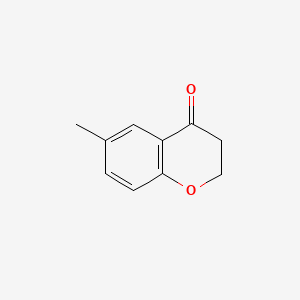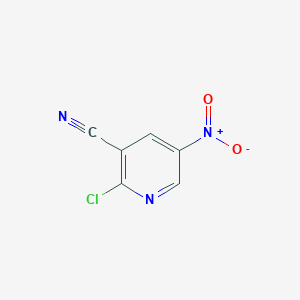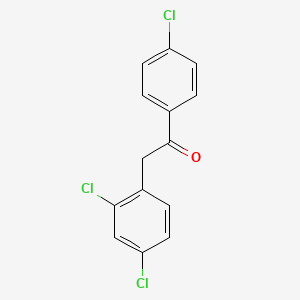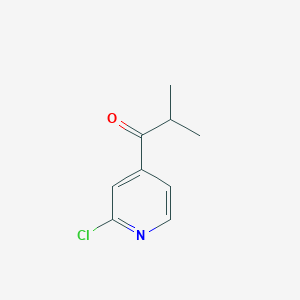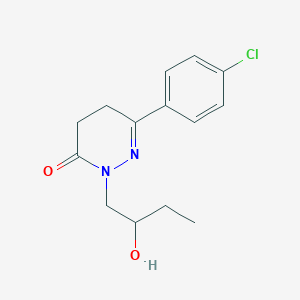
6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone
Descripción general
Descripción
6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone (6-CP-2-HB-3-P) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a pyridazinone derivative with a chlorine-substituted phenyl ring attached to the 4-position of the pyridazinone ring. 6-CP-2-HB-3-P has a broad range of applications, including as a reagent in organic synthesis, a substrate for biochemical assays, and a tool for investigating the physiological effects of compounds.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has demonstrated the potential of 6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone derivatives in anticonvulsant activity. Xu et al. (1991) found that certain pyridazinone compounds, including those with chlorophenyl substituents, showed significant ability to antagonize seizures in mice, indicating their potential as anticonvulsant agents (Xu, Wang, Chen, Liu, & Tao, 1991).
Cardiovascular and Antihypertensive Effects
Several studies have investigated the cardiovascular and antihypertensive effects of pyridazinone derivatives. For instance, Powers et al. (1981) identified impurities in a novel antihypertensive agent related to pyridazinone, highlighting the significance of these compounds in developing cardiovascular drugs (Powers, Eckert, & Gehrlein, 1981). Additionally, Thyes et al. (1983) reported on the synthesis and pharmacological activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which showed platelet aggregation inhibiting and hypotensive activities (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).
Industrial Applications
Nessim (2017) explored the use of pyridazinone derivatives for base oil improvement, demonstrating their potential as antioxidants and corrosion inhibitors, which is a unique application outside of pharmacology (Nessim, 2017).
Molecular Structure Studies
Research on the molecular structures of pyridazinone derivatives, like those conducted by Prout et al. (1994), provides valuable insights into the relationship between the molecular structure of these compounds and their pharmacological properties (Prout, Bannister, Burns, Chen, Warrington, & Vinter, 1994).
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-12(18)9-17-14(19)8-7-13(16-17)10-3-5-11(15)6-4-10/h3-6,12,18H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIJIXYVAGBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)CCC(=N1)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone | |
CAS RN |
38958-82-6 | |
| Record name | 6-(p-Chlorophenyl)-2-(2'-hydroxybutyl)-4,5-dihydro-3-(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038958826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(P-CHLOROPHENYL)-2-(2'-HYDROXYBUTYL)-4,5-DIHYDRO-3-(2H)-PYRIDAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26901AVY4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



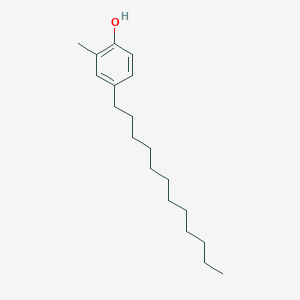
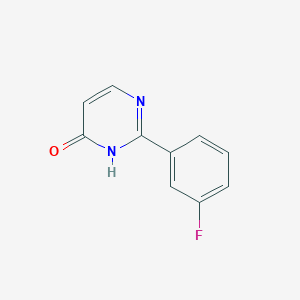
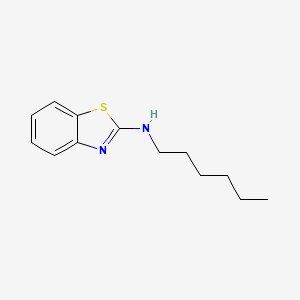
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
